molecular formula C16H24N2O2 B15178839 1-Isocyanato-4-[(4-isocyanatocyclohexyl)methyl]-2-methylcyclohexane CAS No. 91458-04-7

1-Isocyanato-4-[(4-isocyanatocyclohexyl)methyl]-2-methylcyclohexane

Katalognummer: B15178839
CAS-Nummer: 91458-04-7
Molekulargewicht: 276.37 g/mol
InChI-Schlüssel: GJODKDBGLQHWKX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

EINECS 293-836-2 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances. This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound’s specific chemical name, molecular formula, and other identifying details are crucial for understanding its properties and applications.

Vorbereitungsmethoden

The preparation of EINECS 293-836-2 involves specific synthetic routes and reaction conditions. These methods typically include the use of various reagents and catalysts to achieve the desired chemical structure. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Detailed information on the exact synthetic routes and industrial production methods for EINECS 293-836-2 is essential for replicating the compound in laboratory and industrial settings .

Analyse Chemischer Reaktionen

EINECS 293-836-2 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, play a significant role in determining the reaction’s outcome. The major products formed from these reactions depend on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

EINECS 293-836-2 has a wide range of scientific research applications. In chemistry, it is used as a reagent or intermediate in various chemical reactions. In biology, it may be used in studies involving cellular processes and molecular interactions. In medicine, the compound could be investigated for its potential therapeutic effects or as a diagnostic tool. Industrial applications may include its use in manufacturing processes or as a component in commercial products .

Wirkmechanismus

The mechanism of action of EINECS 293-836-2 involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the compound’s structure and the target molecules.

Vergleich Mit ähnlichen Verbindungen

EINECS 293-836-2 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may share structural features or chemical properties but differ in specific aspects such as reactivity, stability, or biological activity. A detailed comparison with similar compounds can provide insights into the unique characteristics and potential advantages of EINECS 293-836-2 .

Eigenschaften

CAS-Nummer

91458-04-7

Molekularformel

C16H24N2O2

Molekulargewicht

276.37 g/mol

IUPAC-Name

1-isocyanato-4-[(4-isocyanatocyclohexyl)methyl]-2-methylcyclohexane

InChI

InChI=1S/C16H24N2O2/c1-12-8-14(4-7-16(12)18-11-20)9-13-2-5-15(6-3-13)17-10-19/h12-16H,2-9H2,1H3

InChI-Schlüssel

GJODKDBGLQHWKX-UHFFFAOYSA-N

Kanonische SMILES

CC1CC(CCC1N=C=O)CC2CCC(CC2)N=C=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.